Thietan-3-ylmethyl 4-methylbenzenesulfonate
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Overview
Description
Thietan-3-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H14O3S2 and a molecular weight of 258.36 g/mol . It is primarily used for research purposes and is not intended for human use . The compound is characterized by the presence of a thietane ring, a methyl group, and a benzenesulfonate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thietan-3-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of thietan-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thietan-3-ylmethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Oxidation Reactions: The thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form thietane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thietane derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Thietan-3-ylmethyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study the effects of thietane derivatives on biological systems, including their potential as enzyme inhibitors or modulators.
Medicine: Research into the pharmacological properties of thietane derivatives may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of Thietan-3-ylmethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-ylmethyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
Thietan-3-ylmethyl 4-chlorobenzenesulfonate: Similar structure but has a chlorine atom instead of a methyl group on the benzene ring.
Thietan-3-ylmethyl 4-nitrobenzenesulfonate: Similar structure but has a nitro group instead of a methyl group on the benzene ring.
Uniqueness
Thietan-3-ylmethyl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
2043001-00-7 |
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Molecular Formula |
C11H14O3S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
thietan-3-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O3S2/c1-9-2-4-11(5-3-9)16(12,13)14-6-10-7-15-8-10/h2-5,10H,6-8H2,1H3 |
InChI Key |
DGYFPMGGSLSZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CSC2 |
Origin of Product |
United States |
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